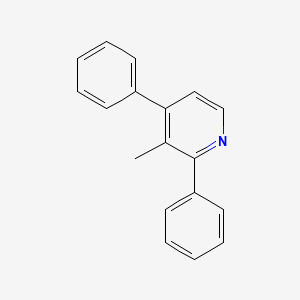
3-Methyl-2,4-diphenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2,4-diphenylpyridine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C18H15N, is characterized by a pyridine ring substituted with methyl and phenyl groups, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-diphenylpyridine can be synthesized through various methods. One common approach involves the [3+3]-type condensation reaction of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium salt or amine . This method provides a straightforward route to the desired pyridine derivative under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
3-Methyl-2,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield dihydropyridine intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyridine ring .
科学研究应用
3-Methyl-2,4-diphenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 3-Methyl-2,4-diphenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring’s nitrogen atom can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity to target proteins .
相似化合物的比较
Similar Compounds
2,4-Diphenylpyridine: Lacks the methyl group, which can affect its reactivity and binding properties.
3-Methylpyridine: Contains only a methyl group on the pyridine ring, resulting in different chemical behavior.
2,4-Dimethylpyridine: Has two methyl groups, altering its steric and electronic properties compared to 3-Methyl-2,4-diphenylpyridine.
Uniqueness
This compound is unique due to the combination of its methyl and phenyl substituents, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C18H15N |
|---|---|
分子量 |
245.3 g/mol |
IUPAC 名称 |
3-methyl-2,4-diphenylpyridine |
InChI |
InChI=1S/C18H15N/c1-14-17(15-8-4-2-5-9-15)12-13-19-18(14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI 键 |
LUJPBPCJOCDMAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


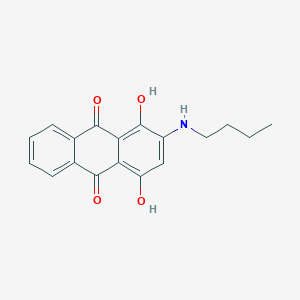
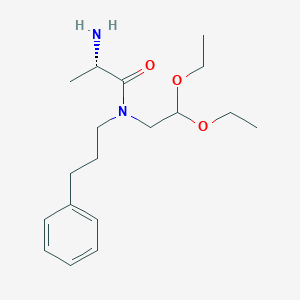
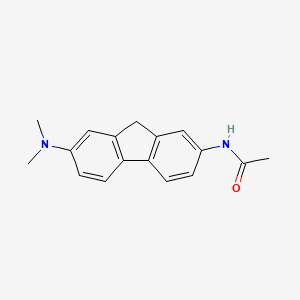
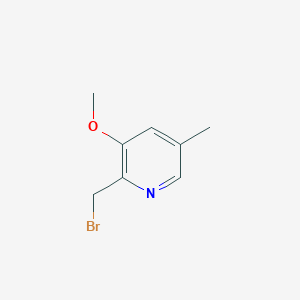
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
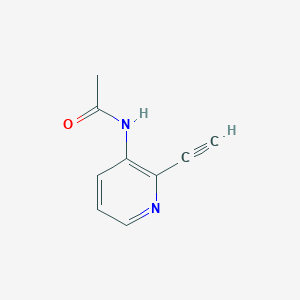
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
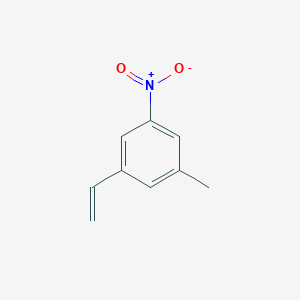
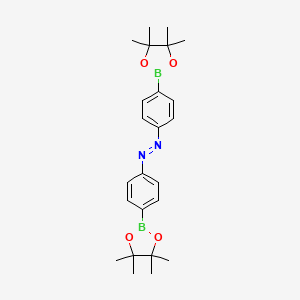

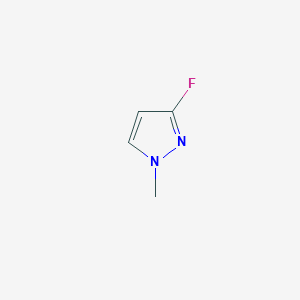
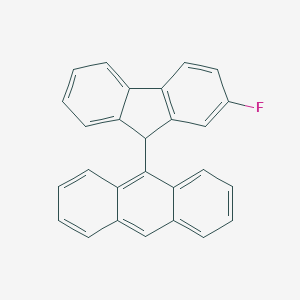
![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
